Methyl 2-(azetidin-3-yl)pyrimidine-5-carboxylate
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Overview
Description
Methyl 2-(azetidin-3-yl)pyrimidine-5-carboxylate is a chemical compound with the molecular formula C9H12ClN3O2. It is known for its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of an azetidine ring attached to a pyrimidine core, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(azetidin-3-yl)pyrimidine-5-carboxylate typically involves the reaction of azetidine derivatives with pyrimidine carboxylates. One common method includes the refluxing of azetidine with pyrimidine-5-carboxylate in the presence of a suitable solvent and catalyst . The reaction conditions often require controlled temperatures and specific reaction times to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification through crystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(azetidin-3-yl)pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Methyl 2-(azetidin-3-yl)pyrimidine-5-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-(azetidin-3-yl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
5-(1-(tert-Butoxycarbonyl)azetidin-3-yl)pyrazine-2-carboxylic acid: Used as a rigid linker in PROTAC development.
Triazole-Pyrimidine Hybrids: Known for their neuroprotective and anti-neuroinflammatory properties.
Uniqueness
Methyl 2-(azetidin-3-yl)pyrimidine-5-carboxylate stands out due to its unique combination of the azetidine and pyrimidine rings, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H11N3O2 |
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Molecular Weight |
193.20 g/mol |
IUPAC Name |
methyl 2-(azetidin-3-yl)pyrimidine-5-carboxylate |
InChI |
InChI=1S/C9H11N3O2/c1-14-9(13)7-4-11-8(12-5-7)6-2-10-3-6/h4-6,10H,2-3H2,1H3 |
InChI Key |
QPCWSZKOOXJZEV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=C(N=C1)C2CNC2 |
Origin of Product |
United States |
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